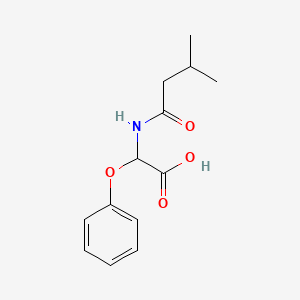
(3-Methylbutanamido)(phenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylbutanamido)(phenoxy)acetic acid is an organic compound that combines the structural features of both phenoxyacetic acid and 3-methylbutanamide
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylbutanamido)(phenoxy)acetic acid typically involves the reaction of phenoxyacetic acid with 3-methylbutanamide under specific conditions. One common method is to use a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of phenoxyacetic acid and the amine group of 3-methylbutanamide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can improve yield and purity. The use of automated systems and advanced purification techniques, such as crystallization or chromatography, ensures the production of high-quality compounds.
化学反应分析
Types of Reactions: (3-Methylbutanamido)(phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxyacetic acid derivatives.
科学研究应用
(3-Methylbutanamido)(phenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-Methylbutanamido)(phenoxy)acetic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The amide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activity.
相似化合物的比较
Phenoxyacetic Acid: A precursor in the synthesis of (3-Methylbutanamido)(phenoxy)acetic acid, known for its use in herbicides.
3-Methylbutanamide: Another precursor, used in organic synthesis and as a building block for more complex molecules.
Phenoxyacetamide Derivatives: Compounds with similar structures that may exhibit comparable biological activities.
Uniqueness: this compound is unique due to the combination of its phenoxy and amide functional groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
138219-34-8 |
|---|---|
分子式 |
C13H17NO4 |
分子量 |
251.28 g/mol |
IUPAC 名称 |
2-(3-methylbutanoylamino)-2-phenoxyacetic acid |
InChI |
InChI=1S/C13H17NO4/c1-9(2)8-11(15)14-12(13(16)17)18-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H,14,15)(H,16,17) |
InChI 键 |
MEBWNVNLOCRONQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=O)NC(C(=O)O)OC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Bromo-1h-benzo[e]indole-1,2(3h)-dione](/img/structure/B14288179.png)

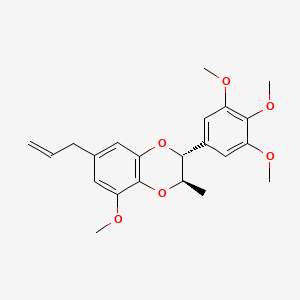
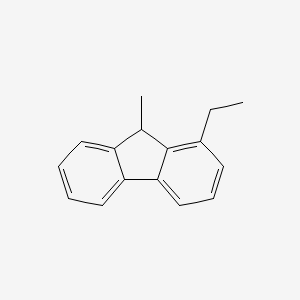
![Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate](/img/structure/B14288193.png)
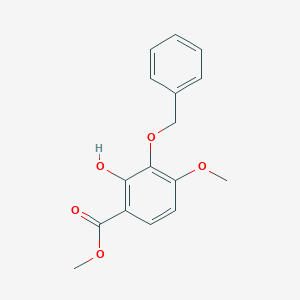
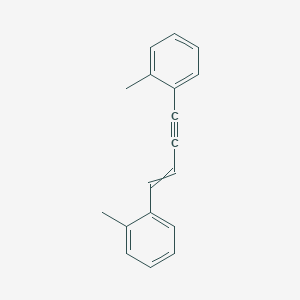
![[Amino(dicyclopropyl)methyl]phosphonic acid](/img/structure/B14288216.png)

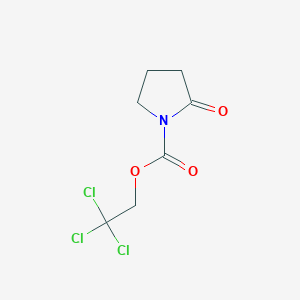
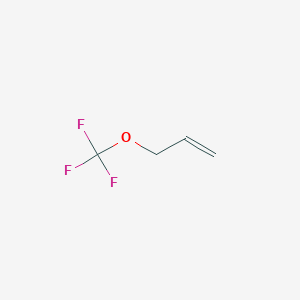
![1,3-Dithiane, 2-[1,1'-biphenyl]-4-yl-2-methyl-](/img/structure/B14288240.png)
![4-[(Benzyloxy)methyl]cyclohex-2-en-1-one](/img/structure/B14288241.png)
